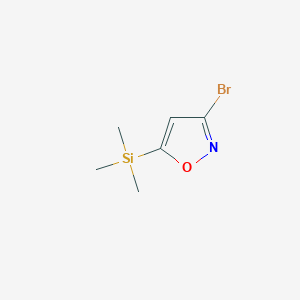![molecular formula C25H22N2O4 B6233424 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid CAS No. 2360129-95-7](/img/no-structure.png)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mild basic conditions .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a fluorenyl group, a methoxy group, a carbonyl group, an amino group, a cyclobutane ring, and a carboxylic acid group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The Fmoc group in the compound can be removed under mild basic conditions, which is a common step in peptide synthesis. The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s under. For example, its solubility would depend on the solvent used, and its melting and boiling points would depend on the pressure .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the cyclobutane ring and the introduction of the pyridine and fluorene moieties. The final step involves the deprotection of the amine group.", "Starting Materials": [ "2-pyridinecarboxylic acid", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "cyclobutanecarboxylic acid", "1-hydroxybenzotriazole (HOBt)", "tetrabutylammonium fluoride (TBAF)", "acetic acid", "dichloromethane (DCM)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the amine group of 2-pyridinecarboxylic acid with tert-butyloxycarbonyl (Boc) group using DCC and NHS in DMF with TEA as a base.", "Formation of the cyclobutane ring by reacting Boc-protected 2-pyridinecarboxylic acid with cyclobutanecarboxylic acid in the presence of HOBt and DIPEA in DMF.", "Introduction of the fluorene moiety by reacting Boc-protected cyclobutane-1-carboxylic acid with 9H-fluorene-9-methanol in the presence of DCC and NHS in DCM.", "Deprotection of the Boc group using TBAF in THF.", "Introduction of the carboxylic acid group by reacting the resulting amine with acetic anhydride in DCM.", "Purification of the compound by column chromatography using ethyl acetate and methanol as eluents.", "Final purification of the compound by recrystallization from water." ] } | |
Numéro CAS |
2360129-95-7 |
Formule moléculaire |
C25H22N2O4 |
Poids moléculaire |
414.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



